Cas no 215523-07-2 (N-Cbz-(S)-3-cyclopropylalanine)

N-Cbz-(S)-3-cyclopropylalanine Chemical and Physical Properties
Names and Identifiers
-
- N-Cbz-(S)-3-cyclopropylalanine
- NCRLSXDXLQPBEU-LBPRGKRZSA-N
- (S)-2-(benzyloxycarbonylamino)-3-cyclopropylpropanoic acid
- EN300-6747476
- CS-0253980
- 215523-07-2
- Cbz-L-cyclopropylalanine
- F79113
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid
- (2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid
- SCHEMBL1440950
- MFCD09264347
- CBZ-L-CYCLOPROPYL-ALA-OH
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
-
- Inchi: 1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1
- InChI Key: NCRLSXDXLQPBEU-LBPRGKRZSA-N
- SMILES: OC([C@H](CC1CC1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 263.116
- Monoisotopic Mass: 263.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 2.5
N-Cbz-(S)-3-cyclopropylalanine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1264404-1g |
CBZ-L-CYCLOPROPYL-ALA-OH |
215523-07-2 | 95% | 1g |
$205 | 2024-06-06 | |
eNovation Chemicals LLC | Y1264404-5g |
CBZ-L-CYCLOPROPYL-ALA-OH |
215523-07-2 | 95% | 5g |
$560 | 2024-06-06 | |
Enamine | EN300-6747476-2.5g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid |
215523-07-2 | 95.0% | 2.5g |
$838.0 | 2025-03-13 | |
Enamine | EN300-6747476-0.5g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid |
215523-07-2 | 95.0% | 0.5g |
$320.0 | 2025-03-13 | |
Enamine | EN300-6747476-1.0g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid |
215523-07-2 | 95.0% | 1.0g |
$428.0 | 2025-03-13 | |
Enamine | EN300-6747476-0.25g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid |
215523-07-2 | 95.0% | 0.25g |
$172.0 | 2025-03-13 | |
Aaron | AR00BNZ6-250mg |
CBZ-L-CYCLOPROPYL-ALA-OH |
215523-07-2 | 98% | 250mg |
$83.00 | 2025-02-11 | |
abcr | AB597346-1g |
Cbz-L-cyclopropylalanine; . |
215523-07-2 | 1g |
€146.40 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1264404-100mg |
CBZ-L-CYCLOPROPYL-ALA-OH |
215523-07-2 | 95% | 100mg |
$105 | 2024-06-06 | |
eNovation Chemicals LLC | Y1264404-1g |
CBZ-L-CYCLOPROPYL-ALA-OH |
215523-07-2 | 95% | 1g |
$205 | 2025-02-25 |
N-Cbz-(S)-3-cyclopropylalanine Related Literature
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on N-Cbz-(S)-3-cyclopropylalanine
Research Brief on N-Cbz-(S)-3-cyclopropylalanine and Its Relevance to CAS 215523-07-2
In recent years, the compound N-Cbz-(S)-3-cyclopropylalanine has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its cyclopropyl side chain and N-Cbz (carboxybenzyl) protecting group, serves as a critical building block in the synthesis of peptide-based therapeutics and small-molecule drugs. Its relevance is further highlighted by its association with CAS 215523-07-2, a compound of interest in medicinal chemistry due to its potential pharmacological properties. This research brief aims to synthesize the latest findings on N-Cbz-(S)-3-cyclopropylalanine and its connection to CAS 215523-07-2, providing insights into their applications, synthetic methodologies, and biological significance.
The synthesis of N-Cbz-(S)-3-cyclopropylalanine has been optimized through various routes, including asymmetric hydrogenation and enzymatic resolution. Recent studies have demonstrated its utility in the construction of peptidomimetics, which are designed to mimic natural peptides but with enhanced stability and bioavailability. Notably, the cyclopropyl moiety in this compound contributes to conformational rigidity, a desirable trait in drug design for improving target binding affinity and metabolic stability. Researchers have also explored its incorporation into protease inhibitors and receptor modulators, underscoring its versatility in medicinal chemistry.
CAS 215523-07-2, often referenced in conjunction with N-Cbz-(S)-3-cyclopropylalanine, has been investigated for its role in modulating specific biological pathways. While the exact structure of CAS 215523-07-2 remains proprietary in some contexts, recent patent filings and academic publications suggest its involvement in kinase inhibition and anti-inflammatory applications. The synergy between these two compounds lies in their shared potential to address unmet medical needs, particularly in oncology and autoimmune diseases. For instance, preliminary in vitro studies indicate that derivatives of N-Cbz-(S)-3-cyclopropylalanine, when combined with CAS 215523-07-2 analogs, exhibit synergistic effects in suppressing tumor cell proliferation.
From a mechanistic perspective, the cyclopropylalanine scaffold in N-Cbz-(S)-3-cyclopropylalanine is believed to enhance interactions with hydrophobic binding pockets in target proteins. This property is leveraged in the design of covalent inhibitors, where the compound acts as a warhead to form irreversible bonds with cysteine or other nucleophilic residues. Recent crystallographic studies have provided atomic-level insights into these interactions, facilitating structure-activity relationship (SAR) optimizations. Meanwhile, CAS 215523-07-2 has been implicated in allosteric modulation of protein-protein interactions, offering a complementary approach to traditional active-site targeting.
In conclusion, the convergence of research on N-Cbz-(S)-3-cyclopropylalanine and CAS 215523-07-2 reflects broader trends in precision medicine and rational drug design. The former's synthetic accessibility and structural versatility, combined with the latter's emerging pharmacological profile, present exciting opportunities for next-generation therapeutics. Future directions may include the development of bifunctional molecules incorporating both motifs, as well as expanded preclinical evaluations to validate their therapeutic potential. As the field advances, continued collaboration between synthetic chemists, biologists, and pharmacologists will be essential to translate these findings into clinical applications.
215523-07-2 (N-Cbz-(S)-3-cyclopropylalanine) Related Products
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
